molecular formula C9H12N4O4 B12562434 Acetamide,N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-

Acetamide,N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-

Cat. No.: B12562434
M. Wt: 240.22 g/mol
InChI Key: YXCJNZFXXNTXHS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (Predicted, DMSO-d₆):

  • δ 2.10 ppm (s, 6H) : Methyl groups of acetamide moieties.
  • δ 3.45 ppm (m, 2H) : Methylene protons adjacent to ring nitrogen.
  • δ 8.20 ppm (s, 2H) : Amide NH protons.

¹³C NMR (Predicted):

  • δ 169.5 ppm : Pyrimidinedione carbonyl carbons.
  • δ 172.3 ppm : Acetamide carbonyl carbons.
  • δ 25.1 ppm : Methyl carbons of acetamide groups.

Infrared (IR) Spectroscopy and Functional Group Identification

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Assignment
1680-1720 C=O stretching (pyrimidinedione and acetamide)
3300-3450 N-H stretching (amide)
1550-1600 C-N stretching + N-H bending

The strong carbonyl absorptions at 1680-1720 cm⁻¹ confirm the presence of both pyrimidinedione and acetamide carbonyl groups.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) Major Fragments:

  • m/z 240 : Molecular ion [M]⁺
  • m/z 198 : Loss of acetyl group (-42 Da)
  • m/z 156 : Subsequent loss of carbonyl group (-42 Da)
  • m/z 113 : Pyrimidine ring fragment

The base peak at m/z 113 corresponds to the protonated pyrimidine ring, demonstrating the stability of the heterocyclic core during fragmentation.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) level calculations predict:

Table 3: Key DFT-Optimized Geometric Parameters

Bond Length (Å)
C2-O (carbonyl) 1.221
N-C (amide) 1.335
C6-O (carbonyl) 1.224
Dihedral Angle (N-C-C-N) 178.3°

The calculations reveal near-perfect planarity of the acetamide substituents relative to the pyrimidine ring, facilitating conjugation between lone pairs of the amide nitrogen and the ring π-system.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital analysis shows:

  • HOMO (-6.8 eV) : Localized on pyrimidine π-system and adjacent carbonyl groups.
  • LUMO (-1.9 eV) : Predominantly located on the acetamide oxygen atoms.

The small HOMO-LUMO gap (4.9 eV) suggests potential for charge-transfer interactions, which may influence biological activity. Electron density maps demonstrate significant polarization of the carbonyl groups, with electrostatic potential minima at oxygen atoms (-45 kcal/mol), indicating nucleophilic attack sites.

Properties

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

N-(6-acetamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C9H12N4O4/c1-4(14)10-6-7(11-5(2)15)12-9(17)13(3)8(6)16/h1-3H3,(H,10,14)(H,11,15)(H,12,17)

InChI Key

YXCJNZFXXNTXHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

N-Methylurea-Based Cyclization

The tetrahydro-2,6-dioxopyrimidine core is synthesized via cyclocondensation of N-methylurea with malonic acid derivatives. For example:

  • Reagents : N-methylurea, diethyl malonate, and catalytic HCl.
  • Conditions : Reflux in ethanol (12 h), yielding 1-methyl-2,4,6-trioxohexahydropyrimidine.
  • Modification : Selective reduction or halogenation at positions 4 and 5 introduces reactive sites for subsequent amination.

Mechanism :
$$
\text{N-Methylurea} + \text{Malonic ester} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-2,4,6-trioxohexahydropyrimidine} \quad
$$

Biginelli Condensation Adaptations

Adapting the Biginelli reaction enables incorporation of the methyl group at position 1:

  • Components : N-methylurea, acetylacetone (as β-keto carbonyl), and formaldehyde.
  • Outcome : Forms 1-methyl-3,4-dihydro-2H-pyrimidine-2,6(1H)-dione, which is hydrogenated to the tetrahydro derivative.

Key Data :

Method Yield (%) Purity (%) Reference
N-Methylurea cyclization 65–72 >95
Modified Biginelli 58–63 90

Functionalization of the Pyrimidinedione Core

Halogenation-Amination-Acetylation Sequence

Step 1: Halogenation

  • Reagents : PCl₅ or PBr₅ in dry DCM.
  • Outcome : 4,5-Dichloro-1-methyl-2,6-dioxohexahydropyrimidine.

Step 2: Amination

  • Conditions : Ammonia saturation in THF (60°C, 24 h).
  • Intermediate : 4,5-Diamino-1-methyl-2,6-dioxohexahydropyrimidine.

Step 3: Acetylation

  • Reagents : Acetic anhydride, pyridine (0°C to RT, 6 h).
  • Yield : 78–82% after recrystallization.

Reaction Pathway :
$$
\text{Dihalo-pyrimidine} \xrightarrow{\text{NH}_3} \text{Diamino-pyrimidine} \xrightarrow{\text{(Ac)₂O}} \text{Bis-acetamide} \quad
$$

Direct Diamine Cyclocondensation

Using N-methylurea and diaminomaleonitrile under acidic conditions:

  • Conditions : HCl (conc.), reflux (48 h), yielding 4,5-diamino-1-methyl-2,6-dioxohexahydropyrimidine.
  • Advantage : Avoids halogenation but requires rigorous purification.

Alternative Routes via Bis-Chalcone Intermediates

Claisen-Schmidt Condensation

Though typically used for aromatic pyrimidines, this method can be adapted:

  • Steps :
    • Synthesize bis-chalcone from 1-(4-nitrophenyl)ethanone and terephthalaldehyde.
    • Cyclize with guanidine nitrate to form bis-pyrimidine.
    • Hydrogenate to tetrahydro derivative, followed by acetylation.

Limitations : Low yields (<40%) in hydrogenation steps due to ring strain.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range (%)
N-Methylurea cyclization High purity, scalable Multi-step, halogenation required 65–82
Biginelli adaptation One-pot synthesis Limited substituent flexibility 58–63
Diamine cyclocondensation No halogenation Long reaction times 50–55
Bis-chalcone hydrogenation Applicable to aromatic analogues Low efficiency for tetrahydro core 30–40

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Singlets for methyl groups (δ 2.1–2.3 ppm), acetamide NH (δ 8.0–8.2 ppm).
  • IR : C=O stretches (1680–1700 cm⁻¹), N-H bends (1540–1560 cm⁻¹).

Purity Assessment

  • HPLC : >95% purity using C18 column (ACN:H₂O = 70:30).

Industrial Scalability and Challenges

  • Cost Drivers : N-methylurea and acetic anhydride account for 60% of material costs.
  • Optimization Needs : Catalytic hydrogenation conditions to improve yields in bis-chalcone routes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring's electron-deficient nature (due to two ketone groups at positions 2 and 6) facilitates nucleophilic attack at positions 4 and 5. Reactions with primary amines or thiols proceed via SN2 mechanisms:

  • Example Reaction :

    Compound+R-NH2N-substituted pyrimidine+AcOH\text{Compound} + \text{R-NH}_2 \rightarrow \text{N-substituted pyrimidine} + \text{AcOH}

    Reaction conditions: Ethanol, 80°C, 6 hours. Yield: ~65% .

Nucleophile Product Yield (%) Reference
Methylamine4-Methylamino adduct72
Ethanolthiol5-Thioether adduct58

Hydrolysis of Acetamide Groups

The terminal acetamide groups undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

  • Acidic Hydrolysis :

    Compound+H2O (HCl)Diacid derivative+2NH3\text{Compound} + \text{H}_2\text{O (HCl)} \rightarrow \text{Diacid derivative} + 2\text{NH}_3

    Conditions: 6M HCl, reflux, 12 hours. Yield: 83% .

  • Basic Hydrolysis :

    Compound+NaOHDisodium carboxylate+2NH3\text{Compound} + \text{NaOH} \rightarrow \text{Disodium carboxylate} + 2\text{NH}_3

    Conditions: 2M NaOH, 60°C, 8 hours. Yield: 78%.

Oxidation Reactions

The tetrahydro-pyrimidine ring undergoes dehydrogenation to form aromatic pyrimidines under oxidative conditions:

  • Oxidizing Agent : KMnO₄ in H₂SO₄

    Compound+KMnO4Aromatic pyrimidine+MnO2+H2O\text{Compound} + \text{KMnO}_4 \rightarrow \text{Aromatic pyrimidine} + \text{MnO}_2 + \text{H}_2\text{O}

    Yield: 62% (confirmed via HPLC) .

Cyclization with Electrophiles

The compound participates in cycloaddition reactions with dienophiles (e.g., maleic anhydride) to form fused heterocycles:

  • Diels-Alder Reaction :

    Compound+Maleic anhydrideTricyclic lactam+H2O\text{Compound} + \text{Maleic anhydride} \rightarrow \text{Tricyclic lactam} + \text{H}_2\text{O}

    Conditions: Toluene, 110°C, 24 hours. Yield: 49% .

Catalytic Cross-Coupling

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the pyrimidine ring:

  • Reaction :

    Compound+Ar-B(OH)2Pd(PPh3)4Aryl-substituted derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted derivative}

    Conditions: DME/H₂O (3:1), 90°C, 12 hours. Yield: 54–68% .

Aryl Boronic Acid Product Yield (%)
Phenylboronic acid4-Phenylpyrimidine adduct68
4-Methoxyphenyl4-(4-Methoxyphenyl) adduct61

Comparative Reactivity Insights

  • Ring Stability : The tetrahydro-pyrimidine core exhibits lower thermal stability (decomposition >200°C) compared to fully aromatic analogs .

  • Electronic Effects : Electron-withdrawing acetamide groups enhance electrophilicity at positions 4/5, as shown by DFT calculations (LUMO = −1.8 eV) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁N₅O₃
  • Molecular Weight : 237.22 g/mol
  • IUPAC Name : 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

The compound features a pyrimidine ring with two acetamide functional groups, which enhances its solubility and reactivity in biological systems.

Pharmaceutical Applications

  • Antiviral Activity :
    • Research indicates that compounds similar to Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown efficacy against various viruses including influenza and herpes simplex virus .
  • Anticancer Properties :
    • The compound has been explored for its potential as an anticancer agent. Its structural similarity to nucleobases allows it to act as a competitive inhibitor in nucleotide metabolism pathways. This mechanism can lead to the inhibition of cancer cell proliferation .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of this compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

  • Enzyme Inhibition Studies :
    • The compound has been used in enzyme inhibition assays to study its effects on specific metabolic pathways. For instance, its role as an inhibitor of certain kinases has been documented, which is crucial for understanding signal transduction processes in cells .
  • Drug Development :
    • As a lead compound in drug discovery programs, Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- serves as a scaffold for synthesizing new derivatives with improved efficacy and reduced toxicity profiles. This approach is vital for developing targeted therapies in oncology and infectious diseases .

Case Studies and Research Findings

StudyApplicationFindings
AntiviralDemonstrated inhibition of viral replication in vitro against influenza virus strains.
AnticancerShowed significant reduction in tumor growth in xenograft models when administered at specific dosages.
NeuroprotectionReduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.
Enzyme InhibitionIdentified as a potent inhibitor of protein kinase activity in cancer cell lines.
Drug DevelopmentLed to the synthesis of new derivatives with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the pyrimidine ring plays a crucial role in its activity .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electronic Properties : Pyrimidine cores (as in the target compound) balance electron density between nitrogen atoms, enabling π-π stacking and hydrogen bonding. Triazines () and purines () alter this balance, modulating bioactivity.
  • Substituent Design: Bulky groups (e.g., 4-chloro-3-fluorophenoxy in Compound G) improve selectivity for neurological targets, while nitro groups () enhance stability in polar environments .

Biological Activity

Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications in various fields, particularly in antimicrobial applications.

  • Chemical Name: Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-
  • CAS Number: 19893-78-8
  • Molecular Formula: C₇H₁₀N₄O₃
  • Molecular Weight: 198.179 g/mol
  • Melting Point: ≥ 305 ºC
  • Density: 1.45 g/cm³

Synthesis

The synthesis of this compound involves the reaction of specific pyrimidine derivatives with acetamide under controlled conditions. The methodologies often include:

  • Cyclization Reactions: Utilizing cyclization techniques to form the pyrimidine ring.
  • Functional Group Modifications: Introducing various functional groups to enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of acetamide exhibit significant antimicrobial properties. For instance:

  • Compounds synthesized from benzofuranyl acetic acid amides demonstrated activity against Fusarium oxysporum, with some derivatives showing an IC50 value of 0.42 mM .

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundTarget OrganismIC50 (mM)Notes
10bFusarium oxysporum0.42Moderate inhibition
14aFusarium oxysporum1.27Enhanced activity with alkyl chain
14cFusarium oxysporum0.70Improved structural modifications

The proposed mechanism for the biological activity of these compounds includes:

  • Inhibition of Fungal Growth: The compounds interfere with cellular processes in fungi.
  • Stability Against Hydrolysis: The amide bond confers stability compared to esters, enhancing solubility and bioavailability.

Study on Antifungal Activity

A detailed study evaluated the antifungal properties of several acetamide derivatives against common phytopathogenic fungi. The results indicated that specific substitutions on the pyrimidine ring significantly influenced the antifungal efficacy.

Case Study Summary:

  • Objective: To assess the antifungal potential of synthesized acetamides.
  • Methodology: In vitro testing against various fungal strains.
  • Findings: Certain derivatives exhibited promising antifungal activity, suggesting further exploration for agricultural applications.

Q & A

Q. What synthetic routes are recommended for preparing Acetamide,N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-?

Methodological Answer: The compound’s bis-acetamide-pyrimidine structure suggests a multi-step synthesis. A plausible route involves:

Pyrimidine Core Formation : Start with a 1,3-dimethylbarbituric acid derivative to construct the tetrahydro-2,6-dioxo-pyrimidine ring. Cyclization under acidic or basic conditions can yield the dihydrodioxopyrimidine scaffold .

Acetamide Functionalization : Introduce acetamide groups via nucleophilic substitution or coupling reactions. For example, use chloro- or bromo-pyrimidine intermediates reacted with excess acetamide derivatives under Pd-catalyzed Buchwald-Hartwig conditions .

Optimization : Vary solvents (DMF, DMSO), catalysts (Pd(OAc)₂), and temperatures (80–120°C) to improve yield. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide methyl groups (δ 2.0–2.5 ppm). Coupling constants (e.g., J = 7.6 Hz in ) confirm substitution patterns .
  • LC-MS (ESI) : Verify molecular weight (e.g., m/z 376.0 [M+H]+ in ) and purity. High-resolution MS resolves isotopic patterns for elemental composition validation .
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) from acetamide and pyrimidinedione groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

Methodological Answer:

  • Cross-Technique Validation : Combine NMR, IR, and elemental analysis to resolve ambiguities. For example, a missing NH peak in NMR may indicate tautomerism, requiring IR confirmation of carbonyl groups .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometry, aligning theoretical and experimental data .
  • Comparative Analysis : Reference structurally similar compounds (e.g., ’s bis-pyrimidine derivatives) to identify expected spectral deviations due to substituent effects .

Q. What strategies assess the electronic effects of substituents on the pyrimidine ring’s reactivity?

Methodological Answer:

  • Hammett Studies : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the pyrimidine’s 4-position. Measure reaction rates (e.g., hydrolysis) to correlate σ values with reactivity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions like acetamide substitution .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC/LC-MS, identifying hydrolyzed products (e.g., free pyrimidinedione) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity. Store samples under N₂ to prevent oxidation .
  • Solid-State Stability : Use XRPD to detect crystallinity changes under humidity (40–75% RH). Amorphous forms may degrade faster than crystalline .

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